N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide is a synthetic small molecule characterized by three key structural motifs:
- A 2,4,6-trimethoxyphenyl moiety, known for modulating solubility and binding affinity in medicinal chemistry .
Crystallographic characterization of such molecules often employs SHELX software for structure refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(2,4,6-trimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-29-17-13-21(30-2)18(22(14-17)31-3)10-11-23(28)25-15-16-7-6-12-27(16)24-26-19-8-4-5-9-20(19)32-24/h4-5,8-9,13-14,16H,6-7,10-12,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSCDUINMJTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Benzo[d]oxazole moiety : Known for its role in modulating biological pathways.
- Pyrrolidine ring : Contributes to the compound's pharmacological properties.
- Propanamide group : Essential for biological activity.
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. The presence of the benzo[d]oxazole moiety is particularly significant as it has been associated with antitumor and anti-inflammatory activities in similar compounds.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives containing benzo[d]oxazole and pyrrolidine structures can inhibit tumor growth in various cancer cell lines. A comparative analysis of similar compounds is summarized in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these compounds.
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The potential of this compound to modulate inflammatory pathways is a promising area for further research.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis and Evaluation : The synthesis typically involves multi-step reactions starting from benzo[d]oxazole and pyrrolidine intermediates. These intermediates are coupled through nucleophilic substitution and amide formation under controlled conditions to yield high-purity products.
- In Vitro Studies : Preliminary in vitro studies have shown that this compound exhibits selective interactions with specific biological targets, suggesting potential therapeutic applications. For example, studies involving cell lines have indicated that certain derivatives can induce apoptosis in cancer cells .
- In Vivo Efficacy : Animal model studies are necessary to evaluate the efficacy of this compound) in vivo. Such studies will help elucidate its pharmacokinetics and therapeutic potential.
Comparison with Similar Compounds
KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
- Structural Similarities : Both compounds feature a benzo[d]oxazole core, which is critical for kinase inhibition (e.g., TrkA kinase in KRC-108) .
- Key Differences :
- Backbone : KRC-108 has a pyridine-piperidine scaffold, while the target compound uses a pyrrolidine-propanamide linker.
- Substituents : KRC-108 lacks the trimethoxyphenyl group but includes a pyrazole ring for enhanced selectivity.
- Functional Impact : The pyrrolidine-propanamide linker in the target compound may improve solubility compared to KRC-108’s rigid pyridine-piperidine system.
Compounds (Benzo[b]thiophen-3-yl Derivatives)
- Structural Similarities : These compounds share a 2,4,6-trimethoxyphenyl group and a heterocyclic core (benzo[b]thiophene vs. benzo[d]oxazole) .
- Key Differences: Heterocycle: Benzo[b]thiophene (sulfur-containing) vs. benzo[d]oxazole (oxygen- and nitrogen-containing), altering electronic properties. Linker: compounds use propenone linkers, whereas the target compound employs a propanamide chain.
- Functional Impact : The propanamide linker may confer better metabolic stability compared to the α,β-unsaturated ketone in derivatives.
Trimethoxyphenyl-Containing Compounds
L659989 (trans-2-(3-Methoxy-5-methylsulphonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran)
- Structural Similarities : Both compounds utilize methoxy-substituted phenyl groups , which enhance lipophilicity and receptor binding .
- Key Differences :
- Core Structure : L659989 has a tetrahydrofuran backbone, while the target compound uses a pyrrolidine-propanamide system.
- Substituent Pattern : L659989’s 3,4,5-trimethoxyphenyl group differs from the 2,4,6-trimethoxy configuration in the target compound.
- Functional Impact : The 2,4,6-trimethoxy arrangement may improve steric compatibility with flat binding pockets (e.g., in kinases), whereas L659989’s 3,4,5-trimethoxy group is optimized for platelet-activating factor (PAF) receptor antagonism .
Propanamide Derivatives
N-Benzyl-3-(4-Chlorophenyl)-2-(Methyl-[2-Oxo-2-(3,4,5-Trimethoxyphenyl)Acetyl]Amino)-N-[...]Propanamide ()
- Structural Similarities : Both compounds are propanamide derivatives with aryl-substituted side chains .
- Key Differences :
- Substituents : The patent compound includes a 4-chlorophenyl group and a pyridyl-ethyl chain, contrasting with the target’s trimethoxyphenyl and benzo[d]oxazole-pyrrolidine groups.
- Biological Target : The patent compound is tailored for undisclosed therapeutic applications, likely differing from the kinase/receptor targets suggested for the target compound.
N-(4-(6-Methoxyquinolin-8-ylamino)pentyl)-2-(3-(Hydroxy(Phenyl)Methyl)-Phenyl)Propanamide ()
- Structural Similarities : Both feature a propanamide backbone and methoxy-containing aromatic systems .
- Key Differences: Aromatic Core: The compound uses a methoxyquinoline group instead of benzo[d]oxazole. Pharmacophore: The hydroxy(phenyl)methyl group may confer antioxidant properties, absent in the target compound.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]oxazole-pyrrolidine core followed by propanamide coupling. Key steps include:
- Step 1: Cyclization of 2-aminophenol derivatives with pyrrolidine intermediates under acidic conditions to form the benzo[d]oxazole-pyrrolidine scaffold .
- Step 2: Coupling of the scaffold with a 2,4,6-trimethoxyphenylpropanoyl chloride via nucleophilic acyl substitution.
- Critical Conditions:
- Use of anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis of intermediates .
- Temperature control (0–5°C for exothermic steps, room temperature for coupling) to minimize side reactions .
- Catalysts like piperidine for imine formation or triethylamine for acid scavenging .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm proton environments and carbon frameworks, especially for the trimethoxyphenyl and pyrrolidine groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns .
Advanced: How can molecular docking be applied to predict the compound’s interaction with biological targets?
Answer:
Molecular docking studies are used to simulate binding to potential targets (e.g., kinases or GPCRs):
- Software: Tools like AutoDock Vina or Schrödinger Suite optimize ligand-receptor interactions .
- Parameters: Grid boxes centered on active sites, flexible side-chain sampling, and scoring functions (e.g., binding energy ΔG) .
- Validation: Cross-check with experimental data (e.g., SPR or ITC) to validate predicted binding affinities .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Contradictions in activity data (e.g., IC50 variability) require:
- Replication: Repeat assays under standardized conditions (pH, temperature, cell lines) .
- Orthogonal Assays: Use complementary methods (e.g., enzymatic vs. cellular assays) to confirm activity .
- Purity Analysis: Re-evaluate compound purity via HPLC and NMR to rule out degradation or impurities .
Advanced: What computational methods model the compound’s 3D structure and binding dynamics?
Answer:
- Molecular Dynamics (MD): Simulations (e.g., AMBER or GROMACS) assess conformational stability in solvated environments .
- Quantum Mechanics (QM): DFT calculations optimize electronic properties of the trimethoxyphenyl group for charge distribution analysis .
- Pharmacophore Modeling: Identify critical interaction motifs (e.g., hydrogen bond donors/acceptors) for structure-activity relationship (SAR) studies .
Advanced: How does the trimethoxyphenyl group influence bioactivity compared to other substituents?
Answer:
The 2,4,6-trimethoxyphenyl group enhances:
- Lipophilicity: Improves membrane permeability (logP >3.5 predicted via ChemAxon) .
- Target Selectivity: Methoxy groups engage in hydrogen bonding with polar residues in enzyme active sites (e.g., tubulin or topoisomerases) .
Comparison Table:
| Substituent | LogP | IC50 (μM) | Target |
|---|---|---|---|
| Trimethoxyphenyl | 3.7 | 0.12 | Tubulin |
| Methylthiophenyl | 3.2 | 0.45 | COX-2 |
| Chlorophenyl | 3.9 | 1.8 | Kinases |
| Data derived from analogs in . |
Advanced: What in vitro assays are suitable for evaluating therapeutic potential?
Answer:
- Cytotoxicity: MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, using recombinant proteins .
- Anti-inflammatory Activity: ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Basic: How can researchers assess the compound’s physicochemical stability?
Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring: Track degradation via HPLC-MS and identify byproducts with tandem MS .
Advanced: What strategies mitigate early-stage toxicity in preclinical studies?
Answer:
- In Silico Toxicity Prediction: Tools like ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity .
- MTD (Maximum Tolerated Dose) Studies: Dose escalation in rodent models with histopathology and serum biomarker analysis .
Advanced: How does this compound compare to benzoxazole derivatives in SAR studies?
Answer:
Key SAR insights include:
- Pyrrolidine Flexibility: Enhances binding to flexible active sites (e.g., GABA receptors) .
- Propanamide Linker: Optimal length for bridging hydrophobic and hydrophilic domains .
- Trimethoxy vs. Methoxy: Increased steric bulk improves selectivity but may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
